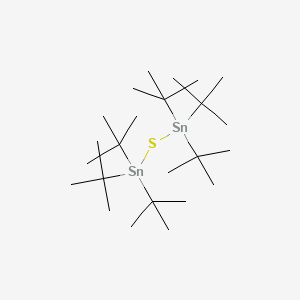
Hexa-tert-butyldistannathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-tert-butyldistannathiane is a unique organotin compound characterized by the presence of six tert-butyl groups attached to a distannathiane core. This compound is of significant interest in the field of organometallic chemistry due to its distinctive structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexa-tert-butyldistannathiane can be synthesized through the reaction of tin(IV) chloride with tert-butyl lithium in the presence of a sulfur source. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of tert-butyl lithium: This is achieved by reacting tert-butyl chloride with lithium metal in a suitable solvent like hexane.
Reaction with tin(IV) chloride: The prepared tert-butyl lithium is then reacted with tin(IV) chloride to form the intermediate tert-butyl tin compounds.
Introduction of sulfur: Finally, a sulfur source such as elemental sulfur or a sulfur-containing reagent is introduced to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common due to the specialized conditions required. scaling up the laboratory procedures with appropriate safety and environmental controls can achieve industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Hexa-tert-butyldistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
Hexa-tert-butyldistannathiane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of advanced materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism by which Hexa-tert-butyldistannathiane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:
Enzyme inhibition: this compound can inhibit specific enzymes, affecting metabolic processes.
Receptor binding: The compound can bind to cellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Hexa-tert-butyldistannathiane can be compared with other similar compounds such as Hexa-tert-butoxyditungsten(III) and Hexa-peri-hexabenzocoronene. These compounds share some structural similarities but differ in their chemical properties and applications. For instance:
Hexa-tert-butoxyditungsten(III): This compound is a coordination complex of tungsten(III) and is used as a precursor to organotungsten derivatives.
Hexa-peri-hexabenzocoronene: This compound is a nanographene derivative used in materials science and optoelectronics.
This compound stands out due to its unique tin-sulfur core and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
112164-30-4 |
|---|---|
Fórmula molecular |
C24H54SSn2 |
Peso molecular |
612.2 g/mol |
Nombre IUPAC |
tritert-butyl(tritert-butylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C4H9.S.2Sn/c6*1-4(2)3;;;/h6*1-3H3;;; |
Clave InChI |
HDIVSTPPQHZDGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)S[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


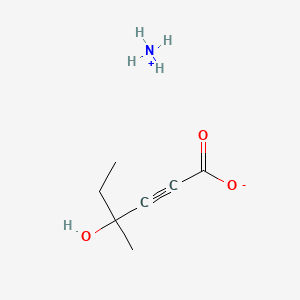

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
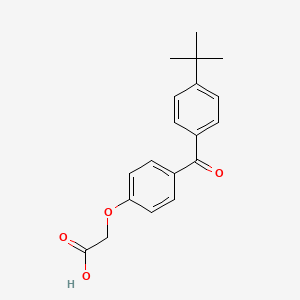
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
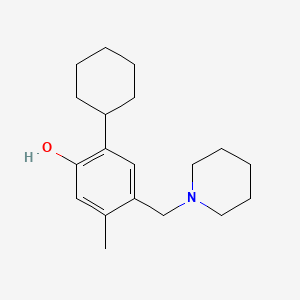

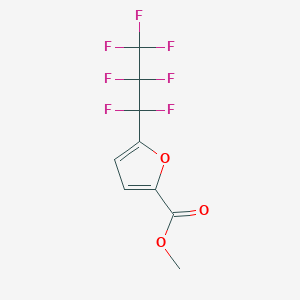
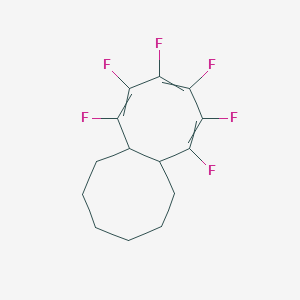
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
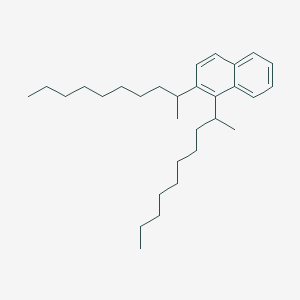
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
